molecular formula C17H20N2O3S B5840016 5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B5840016
M. Wt: 332.4 g/mol
InChI Key: OONDQLQBBKOEJQ-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 5-(dimethylsulfamoyl)-2-methylphenylboronic acid with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes, binding to sites other than the active site and inducing conformational changes that enhance enzyme activity. This mechanism is particularly relevant in the context of glucokinase activation for diabetes treatment .

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylsulfamoyl)-2-methylphenylboronic acid
  • 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide

Uniqueness

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potentials.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-9-10-14(23(21,22)19(3)4)11-15(12)17(20)18-16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDQLQBBKOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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